Regioisomeric Scaffold Differentiation: C-6 Aryl vs. C-1 Aryl Substitution and Fragment Library Validation
The target compound is a member of the 6-arylated 3-azabicyclo[3.1.0]hexane series, which has been specifically synthesized and validated as a rule-of-three compliant fragment library for FBDD applications [1]. The 6-aryl substitution pattern places the aromatic ring directly on the cyclopropane, yielding a fundamentally different three-dimensional vector compared to the 1-aryl substitution found in bicifadine (1-(p-tolyl)-3-ABH) and related pharmacologically characterized analogs [2]. The fragment set derived from this 6-arylated scaffold has a mean molecular weight of 204 Da, mean cLogP of 0.92, mean polar surface area of 22.8 Ų, mean hydrogen bond acceptor count of 1.5, mean hydrogen bond donor count of 0.57, and mean rotatable bond count of 1.2—all within the ideal Rule of 3 parameters (MW < 300; cLogP ≤ 3; HBD ≤ 3; HBA ≤ 3; rotatable bonds ≤ 3) [1]. The scaffold also exhibits a high fraction of sp³ character (Fsp³) with a mean fraction aromatic value of 0.48, indicating substantial three-dimensionality that addresses the flatland problem in commercial fragment libraries [1].
| Evidence Dimension | Fragment library compliance (Rule of 3 physicochemical profile) |
|---|---|
| Target Compound Data | 6-Aryl-3-ABH fragment set: mean MW = 204 Da; mean cLogP = 0.92; mean PSA = 22.8 Ų; mean HBA = 1.5; mean HBD = 0.57; mean rotatable bonds = 1.2; fraction aromatic = 0.48 [1] |
| Comparator Or Baseline | Ideal Rule of 3 thresholds: MW < 300 Da; cLogP ≤ 3; HBD ≤ 3; HBA ≤ 3; rotatable bonds ≤ 3; TPSA ≤ 60 Ų [1]. Bicifadine (1-(p-tolyl)-3-ABH) free base: MW = 173.25 Da; cLogP = 2.06 (predicted, Chemaxon) / 2.92 (estimated, WSKOW) |
| Quantified Difference | Mean 6-aryl fragment cLogP (0.92) is ~1.1–2.0 log units lower than bicifadine cLogP (~2.06–2.92), placing 6-aryl fragments more centrally within the optimal fragment-like cLogP range (0–2). The 6-aryl scaffold provides higher Fsp³ and three-dimensional character (fraction aromatic 0.48) versus the more planar presentation of typical 1-aryl analogs. |
| Conditions | Physicochemical property calculations via Pipeline Pilot and published methods; Rule of 3 criteria as defined by Astex Pharmaceuticals guidelines [1] |
Why This Matters
For fragment-based screening campaigns, the 6-arylated scaffold offers a validated entry point into 3D-enriched fragment space that is chemically distinct from the extensively explored 1-aryl-3-ABH pharmacophore, enabling orthogonal hit-finding strategies.
- [1] Lee, M.; Adams, A.; Cox, P. B.; Sanz, M. G.; Barros, A. A.; Vendrell, M.; Nelson, A. Access to 3D Alicyclic Amine-Containing Fragments through Transannular C–H Arylation. Synlett 2019, 30 (4), 417–422. DOI: 10.1055/s-0037-1610861. Table 3: Physicochemical properties of the 6-arylated 3-ABH fragment set. View Source
- [2] Epstein, J. W.; Brabander, H. J.; Fanshawe, W. J.; Hofmann, C. M.; McKenzie, T. C.; Safir, S. R.; Osterberg, A. C.; Cosulich, D. B.; Lovell, F. M. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a New Series of Nonnarcotic Analgesic Agents. Journal of Medicinal Chemistry 1981, 24 (5), 481–490. Bicifadine (compound 2b) identified as the most potent member of the 1-aryl-3-ABH analgesic series. View Source
